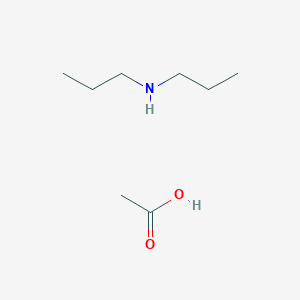

Dipropylamine acetate salt solution

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and application of amine acetate salts, including compounds similar to dipropylamine acetate salt solution, are significant in various chemical processes and synthesis reactions. These compounds often serve as intermediates in the synthesis of more complex molecules or as catalysts and reagents in organic reactions.

Synthesis Analysis

The synthesis of amine acetate salts typically involves the reaction of an amine with acetic acid or its derivatives. A specific example is the synthesis of polydiphenylamine, which can be electrochemically synthesized in nonaqueous media, indicating a method that might be analogous to synthesizing dipropylamine acetate salt solutions under similar conditions (Athawale, Deore, & Chabukswar, 1999).

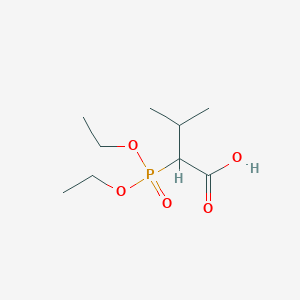

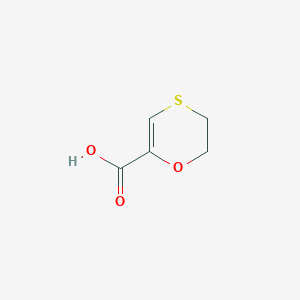

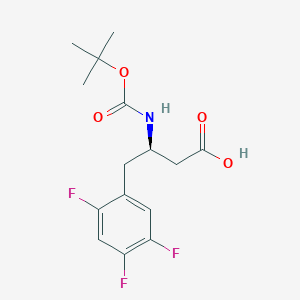

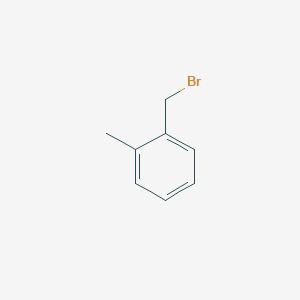

Molecular Structure Analysis

The molecular structure of amine acetate salts is characterized by the presence of the amine group and the acetate ion. Detailed structural analysis would require specific studies, such as X-ray crystallography or NMR spectroscopy, to determine the exact configuration and bonding.

Chemical Reactions and Properties

Amine acetate salts undergo various chemical reactions, including protonation-deprotonation equilibria and reactions with other organic compounds. For example, the electrochemical polymerization of diphenylamine in acetonitrile involves the formation of radical cations, which then undergo coupling reactions (Yang & Bard, 1991).

Physical Properties Analysis

The physical properties of amine acetate salts, such as solubility, melting point, and conductivity, are influenced by their molecular structure. For instance, the electrochemical synthesis of polydiphenylamine reveals insights into the conductivity and morphological characteristics of the polymer, which could be similar for related amine acetate salts (Athawale, Deore, & Chabukswar, 1999).

Wissenschaftliche Forschungsanwendungen

Application

Dipropylamine acetate salt solution is used in the study of structural and dynamic properties of aqueous salt solutions .

Method

Molecular dynamics (MD) simulations are conducted to quantify viscosity and water self-diffusion coefficients, together with rheometry and Pulsed Field Gradient Spin Echo (PFGSE)-NMR experiments for validation .

Results

The capacity of salts to influence bulk dynamics arises from their molecular interfacial area and strength of interaction with first hydration-shell water molecules . The findings could be useful in interpreting experimental results for other aqueous salt solutions and for formulating aqueous systems within the development of many industrial applications, including the production of catalytic converters .

2. Ion Pair Chromatography

Application

Dipropylamine acetate salt solution is suitable for ion pair chromatography .

Method

In ion pair chromatography, the salt solution is used as a mobile phase additive to form ion pairs with the analyte. This enhances the retention of the analyte on the column, allowing for its separation from other components in the sample .

Results

The use of dipropylamine acetate salt solution in ion pair chromatography can improve the separation and detection of analytes, leading to more accurate and reliable analytical results .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Dipropylamine acetate salt solution are not available, it’s worth noting that aqueous salt solutions, in general, are utilized and encountered in wide-ranging technological applications and natural settings . Improved understanding of the effect of salts on the dynamic properties of such systems could be useful in formulating aqueous systems for applications including the manufacturing of advanced catalysts .

Eigenschaften

IUPAC Name |

acetic acid;N-propylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDMDHMCNGRIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585015 |

Source

|

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, N-propyl-, acetate | |

CAS RN |

114389-69-4 |

Source

|

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.